alpha-Phthalimidopropiophenone

Description

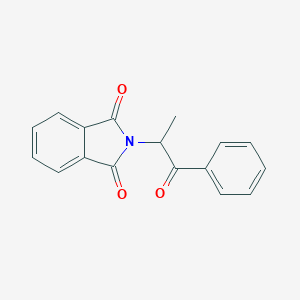

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(18)21/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLKGWHINGNHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334107 | |

| Record name | 2-Phthalimidopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19437-20-8 | |

| Record name | 2-Phthalimidopropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phthalimidopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phthalimidopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19437-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHTHALIMIDOPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U6W3UB2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Alpha Phthalimidopropiophenone

Established Synthetic Pathways for alpha-Phthalimidopropiophenone

Several methods have been developed for the synthesis of this compound, primarily involving the formation of the carbon-nitrogen bond between the propiophenone (B1677668) moiety and the phthalimide (B116566) group.

A common and established method for synthesizing this compound is through a nucleophilic substitution reaction, which is a variation of the Gabriel synthesis. youtube.com This reaction involves the use of a phthalimide salt, typically potassium phthalimide, and an alpha-halogenated propiophenone, such as alpha-bromopropiophenone (2-bromo-1-phenyl-propan-1-one). lookchem.com

The reaction proceeds as follows:

Potassium phthalimide, acting as a nucleophile, attacks the electrophilic alpha-carbon of the propiophenone derivative, displacing the halide (e.g., bromide). lookchem.com

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may require heating to proceed at a reasonable rate. lookchem.com

A reported yield for this reaction using 2-bromo-1-phenyl-propan-1-one and potassium phthalimide in ethanol is 60% after heating for 5 hours. lookchem.com

This method is advantageous for its relative simplicity and the availability of the starting materials.

Beyond the Gabriel-type synthesis, other methodologies for the preparation of this compound have been explored. These include:

Base-Catalyzed Reaction: An alternative approach involves the reaction of propiophenone with phthalic anhydride (B1165640) in the presence of a base like sodium hydroxide. smolecule.com This method offers an efficient route that can be scaled for larger production. smolecule.com

Solid-Phase vs. Solution-Phase Synthesis: Both solid-phase and solution-phase synthesis techniques can be employed to produce this compound. smolecule.com Solid-phase synthesis can be particularly useful for creating libraries of related compounds and can simplify the purification process. smolecule.com

The choice of synthetic route can be influenced by factors such as desired yield, purity, scalability, and the specific context of the research. smolecule.com

This compound as an Intermediate in Organic Synthesis

The primary significance of this compound in organic synthesis lies in its function as a stable intermediate. wikipedia.org The phthalimide group serves as an effective protecting group for a primary amine. smolecule.com

This compound is a key intermediate in the synthesis of cathinone (B1664624) and its analogues. wikipedia.orgcaymanchem.com The phthalimide group masks the reactive primary amine functionality of the cathinone structure, which can make the compound more stable for storage and handling. wikipedia.orgcaymanchem.comchemicalbook.com

The conversion of this compound to cathinone involves the deprotection of the phthalimide group to reveal the primary amine. This can be achieved through various methods, such as hydrazinolysis (the Ing-Manske procedure) or acidic or basic hydrolysis. youtube.com Once cathinone is obtained, it can be further modified to produce a wide range of cathinone analogues by reacting the primary amine with different electrophiles. researchgate.net

| Starting Material | Reagent(s) | Product | Application |

| This compound | Hydrazine hydrate | Cathinone | Precursor to other cathinone analogues |

| This compound | Trimethylsilyl cyanide, KCN, 18-crown-6 | 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-phenyl-2-trimethylsilanyloxy-butyronitrile | Intermediate in further chemical synthesis lookchem.com |

This compound is considered a potential prodrug for cathinone. wikipedia.orgcaymanchem.comchemicalbook.com A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. In its phthalimide-protected form, the compound is not pharmacologically active as a stimulant. smolecule.com

Research suggests that this compound may undergo in vivo metabolism to release cathinone. smolecule.comwikipedia.org The proposed metabolic pathway involves enzymatic cleavage of the phthalimide group to yield the active cathinone. smolecule.com This prodrug strategy could potentially allow for a more controlled release of the active compound and might alter its pharmacokinetic properties. smolecule.com However, the exact rate and extent of this metabolic conversion in humans are not yet fully understood. wikipedia.org

Stereochemical Considerations in this compound Synthesis

The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R- and S-isomers). The synthesis of this compound from achiral starting materials without the use of a chiral catalyst or resolving agent will typically result in a racemic mixture (an equal mixture of both enantiomers).

The stereochemistry of the final product is a crucial consideration, especially given its potential conversion to cathinone, which is also a chiral molecule. The different enantiomers of cathinone and its derivatives can exhibit different pharmacological activities and potencies. For instance, in the case of mephedrone (B570743), a related cathinone derivative, the (S)-enantiomer is reported to be more potent as a serotonergic mediator, while the (R)-enantiomer is thought to be primarily responsible for the euphoric effects. mdpi.com

Therefore, the stereochemical outcome of the synthesis of this compound can have significant implications for the biological activity of any subsequent products derived from it. Asymmetric synthesis methods or chiral resolution techniques would be necessary to obtain enantiomerically pure forms of the compound.

Metabolism, Pharmacokinetics, and Biotransformation Studies

In Vivo Metabolic Pathways of alpha-Phthalimidopropiophenone

Direct in vivo metabolic studies on this compound are not extensively documented in scientific literature. nih.gov Much of the current understanding is based on the metabolism of structurally similar compounds and theoretical pathways. wikipedia.org It is proposed that this compound is not pharmacologically active in its original form but undergoes metabolic conversion to produce active compounds. smolecule.com

The primary hypothesized metabolic pathway involves the biotransformation of this compound into cathinone (B1664624). wikipedia.orgsmolecule.com This conversion is thought to occur through a two-step process:

Hydroxylation: The initial step is believed to be the hydroxylation of the phthalimide (B116566) protecting group. smolecule.com

Dehydrogenation: Following hydroxylation, the intermediate compound is thought to undergo dehydrogenation, leading to the formation of a lactam intermediate, which then releases cathinone. smolecule.com

This metabolic conversion is significant because it suggests that the pharmacological effects of this compound are delayed and dependent on the rate and extent of its biotransformation. The phthalimido group is thought to enhance the stability of the molecule, potentially allowing for a more controlled release of the active cathinone. lookchem.comcaymanchem.comcaymanchem.com However, the exact rate and extent of this metabolic pathway in humans remain unclear. wikipedia.org

The metabolism of similar N-substituted cathinone derivatives, such as alpha-pyrrolidinopropiophenone (B1218325) (PPP), has been studied and provides some insight into the potential metabolic fate of this compound. wikipedia.orgcaymanchem.com For instance, studies on PPP in rat urine have identified various metabolites, suggesting that N-dealkylation and oxidation are common metabolic routes for this class of compounds. nih.gov

| Proposed Metabolic Step | Description | Precursor | Intermediate/Product |

| Hydroxylation | Addition of a hydroxyl group to the phthalimide ring. | This compound | Hydroxylated intermediate |

| Dehydrogenation & Cleavage | Removal of hydrogen and subsequent cleavage to release the active compound. | Hydroxylated intermediate | Cathinone |

Identification and Characterization of Putative Active Metabolites

The principal putative active metabolite of this compound is cathinone. wikipedia.orgsmolecule.comlookchem.com Cathinone is a well-known stimulant that is structurally and pharmacologically similar to amphetamine. cij.gob.mx It acts on the central nervous system to produce psychoactive effects. smolecule.com

While cathinone is the primary metabolite of interest, it is plausible that other metabolites are formed, although they are not yet identified. nih.gov The study of related compounds suggests that further metabolism of cathinone could occur, leading to the formation of other substances. For example, the metabolism of mephedrone (B570743), a cathinone derivative, involves N-demethylation, reduction of the keto group, and hydroxylation. mdpi.com

It is important to note that the metabolites of cathinone phthalimide (the same compound as this compound) have not been definitively investigated to date. nih.gov Therefore, the characterization of its full metabolic profile remains an area for future research.

| Putative Metabolite | Method of Identification | Pharmacological Activity |

| Cathinone | Inferred from metabolism of similar compounds and prodrug hypothesis. wikipedia.org | Stimulant of the central nervous system. smolecule.com |

Implications of Metabolism for Pharmacological Effects and Toxicity

The metabolism of this compound into cathinone is the primary determinant of its pharmacological effects. smolecule.com As a prodrug, the onset of its effects is likely delayed compared to direct administration of cathinone. The duration and intensity of the pharmacological response would depend on the rate of metabolic conversion. This prodrug approach may also alter the pharmacokinetic profile, potentially leading to a more sustained release of the active compound. smolecule.com

The toxicity of this compound is also closely linked to its metabolism. While the parent compound's toxicity is not well-documented, the toxicity of cathinone and other synthetic cathinones has been studied. caymanchem.comcaymanchem.combertin-bioreagent.com These compounds can induce adverse effects, including cardiovascular and neurological toxicity. nih.gov

Analytical Chemistry and Forensic Science Applications

Chromatographic and Spectroscopic Techniques for Identification

A combination of chromatographic and spectroscopic methods is typically essential for the unambiguous identification of alpha-Phthalimidopropiophenone. researchgate.netflinders.edu.auofdt.fr

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary and powerful technique for the analysis of seized drug materials and is frequently used for the investigation of synthetic cathinones. researchgate.net In the analysis of this compound, GC-MS provides information on the retention time of the compound as it passes through the gas chromatograph and the mass spectrum of the molecule upon electron ionization. flinders.edu.aunih.gov The mass spectrum reveals the molecular weight and characteristic fragmentation patterns of the compound, which can be compared against spectral libraries for identification. nih.govnist.gov

Key fragmentation ions for this compound observed in GC-MS analysis are crucial for its identification. While specific fragmentation data can vary slightly between instruments, the NIST Mass Spectrometry Data Center provides reference spectra for comparison. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of new psychoactive substances, including this compound. researchgate.netflinders.edu.auofdt.fr Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for the confirmation of its specific isomeric structure. nih.gov This is particularly important to differentiate it from other positional isomers that may have similar mass spectra. researchgate.net

Published NMR data for this compound serves as a reference for forensic laboratories. researchgate.netflinders.edu.aunih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. flinders.edu.auofdt.fr For this compound, the IR spectrum would show characteristic absorption bands corresponding to the carbonyl (C=O) groups of the ketone and the phthalimide (B116566) moiety, as well as the aromatic rings. nih.govresearchgate.net This technique can be used as a complementary method to GC-MS and NMR for confirming the identity of the compound. flinders.edu.auofdt.fr Vapor phase IR spectra for this compound are available in spectral databases. nih.gov

Other Analytical Modalities for Structural Elucidation

While GC-MS, NMR, and IR are the most common techniques, other analytical methods can also be employed for the structural elucidation of this compound and its analogs. These can include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for analyzing complex mixtures and can be more suitable for compounds that are thermally labile and may degrade during GC analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help to determine the elemental composition of a molecule and differentiate it from compounds with the same nominal mass.

X-ray Crystallography: Can provide the definitive three-dimensional structure of a crystalline compound, but requires a suitable single crystal, which may not always be obtainable from seized materials.

Detection and Quantification in Biological Matrices and Seized Materials

Forensic laboratories are tasked with detecting and quantifying NPS like this compound in both seized materials (e.g., powders, capsules) and biological matrices (e.g., blood, urine) from individuals suspected of use. unodc.orgflinders.edu.auofdt.fr

In a notable case from 2007, four capsules containing white powders were found to contain this compound among other substances. flinders.edu.auofdt.frnih.gov The analysis of these capsules involved techniques such as GC-MS and NMR to identify the active components. flinders.edu.auofdt.frnih.gov

The detection in biological samples presents additional challenges due to the complex matrix and the potential for the compound to be metabolized. It is suggested that this compound may act as a prodrug to cathinone (B1664624), meaning it is converted to cathinone in the body. bertin-bioreagent.comwikipedia.org Therefore, analytical methods for biological samples may need to target both the parent compound and its potential metabolites.

The development of validated and sensitive analytical methods is crucial for accurately determining the presence and concentration of this compound in forensic casework. unodc.org

Forensic Casework and Analogous Substance Identification Challenges

The constant emergence of new psychoactive substances creates significant challenges for forensic laboratories. unodc.org One of the primary difficulties is the lack of certified reference materials and established analytical data for newly identified compounds. researchpublish.com When a new substance like this compound is encountered, laboratories must often perform extensive analytical work to characterize it fully. flinders.edu.auofdt.fr

Furthermore, the legal status of such compounds can be ambiguous. In the 2007 case, this compound was not listed under the controlled substance regulations in South Australia at the time of its discovery. flinders.edu.auofdt.frnih.gov This raises legal questions about whether such compounds can be classified as controlled substance analogs, which can impact prosecutions. flinders.edu.aunih.gov

The structural similarity of this compound to other cathinones also presents a challenge. It is crucial to have analytical techniques that can definitively distinguish between different isomers and analogs to ensure accurate reporting and avoid misidentification. researchgate.netspectroscopyonline.com The use of multiple, uncorrelated analytical techniques is therefore a cornerstone of reliable forensic drug identification. unodc.org

Toxicological Assessment and Safety Pharmacology

Acute Toxicity Profile of alpha-Phthalimidopropiophenone

The acute toxicity of this compound has been investigated in vitro using pheochromocytoma (PC12) cells, which are a common model for studying neuronal cells. nih.govutmb.edu These studies provide initial insights into the compound's potential for causing cellular harm upon short-term exposure.

Exposure of PC12 cells to this compound for 24 hours resulted in a dose-dependent increase in cell death. nih.gov At lower concentrations of 10µM and 100µM, there was a slight but significant increase in cell death. nih.gov However, at a high concentration of 1000µM, a drastic increase in cell death was observed. nih.gov

Mitochondrial function was also assessed, revealing a complex, dose-dependent effect. At 10µM and 100µM, mitochondrial function was slightly increased by 10% and 26%, respectively. nih.gov Conversely, at the 1000µM dose, mitochondrial function plummeted by 91%. nih.gov This suggests that at lower concentrations, there might be a compensatory cellular response, which is overwhelmed at higher concentrations, leading to significant mitochondrial dysfunction and cell death. nih.gov

Interestingly, despite the observed cytotoxicity, this compound did not significantly alter the levels of reduced glutathione (B108866) (GSH) compared to the control group. nih.gov This indicates that the acute toxicity might not be primarily mediated by oxidative stress, a common mechanism for many toxic compounds. nih.gov However, further investigation is needed to confirm the role of oxidative stress in its toxicity. nih.gov

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed. nih.govcaymanchem.com It is also noted as being very toxic to aquatic life with long-lasting effects. nih.govcaymanchem.com

Table 1: In Vitro Acute Toxicity of this compound in PC12 Cells

| Concentration | Cell Death | Mitochondrial Function Change |

| 10µM | Slight, significant increase | +10% |

| 100µM | Slight, significant increase | +26% |

| 1000µM | Drastic increase | -91% |

Monoaminergic System Toxicity Induced by Cathinone (B1664624) Phthalimide (B116566)

Synthetic cathinones typically exert their psychoactive effects by interacting with monoamine transporters, which regulate the levels of neurotransmitters like dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) in the brain. nih.govacs.org They can either block the reuptake of these neurotransmitters, similar to cocaine, or stimulate their release, akin to amphetamines. nih.gov

In vitro studies on this compound have shown that it affects intracellular levels of both dopamine and serotonin in PC12 cells. nih.govutmb.edu Exposure to the compound led to an initial increase in intracellular dopamine levels, which then dropped at the highest concentration of 1000µM. nih.gov A similar trend was observed for serotonin, although the decrease at the highest dose was not statistically significant. nih.gov The reduction in neurotransmitter levels at the 1000µM concentration is likely linked to the significant cell death and mitochondrial dysfunction observed at this dose. nih.gov

This dual action on both dopamine and serotonin systems suggests that this compound may function more like synthetic cathinones such as mephedrone (B570743) and methylone, rather than those like 3,4-methylenedioxypyrovalerone (MDPV) which primarily affect dopamine. nih.govutmb.edu The interaction with both dopaminergic and serotonergic systems is a key aspect of its potential for monoaminergic toxicity. utmb.edu

Current Gaps in Comprehensive Toxicological Data and Research Needs

Despite the initial in vitro findings, there are significant gaps in the comprehensive toxicological data for this compound. nih.govutmb.edu The physiological and toxicological properties of this compound are not well known. bertin-bioreagent.com

Key areas where further research is urgently needed include:

In vivo studies: The current toxicological data is primarily from in vitro cell culture experiments. nih.govutmb.edu Studies in whole organisms are necessary to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its systemic toxicity.

Neurotoxicity and Hyperthermia: The potential for cathinone-induced hyperthermia (elevated body temperature) to potentiate neurotoxicity is a known concern for other synthetic cathinones. nih.gov It is important to investigate whether this compound induces hyperthermia and how this might exacerbate its neurotoxic effects. nih.gov

Blood-Brain Barrier Permeability: Understanding whether this compound and its metabolites can cross the blood-brain barrier is fundamental to assessing its potential for central nervous system toxicity. utmb.edunih.gov

Chronic Toxicity: The current data focuses on acute exposure. nih.gov The effects of long-term or repeated exposure to this compound are unknown.

Comprehensive Toxicological Profile: A complete toxicological assessment, including studies on carcinogenicity, genotoxicity, and reproductive toxicity, is currently lacking. caymanchem.com

The emergence of structurally distinct synthetic cathinones like this compound on the illicit market underscores the need for continued research to understand their potential risks to public health. nih.govresearchgate.net The biological activity of these compounds cannot be simply inferred from existing data and should be determined on a case-by-case basis. nih.gov

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Phthalimide Modified Cathinones

Design and Synthesis of alpha-Phthalimidopropiophenone Analogues

The design of this compound and its analogues is primarily centered on two concepts: increasing the chemical stability of the cathinone (B1664624) structure and creating a potential prodrug. caymanchem.comchemicalbook.comwikipedia.org The primary amine of cathinone is relatively unstable, making storage and handling challenging. By replacing the amino group with a phthalimide (B116566) group, a more stable compound is formed. caymanchem.comwikipedia.org This N-substitution is also hypothesized to render the molecule pharmacologically inactive until the phthalimide group is metabolized in vivo, releasing the active cathinone. caymanchem.comwikipedia.org

The synthesis of these analogues leverages established methods for creating N-substituted phthalimides. A common synthetic pathway involves the reaction of a propiophenone (B1677668) derivative with phthalic anhydride (B1165640) in the presence of a base. smolecule.com Generally, the synthesis of novel phthalimide derivatives can be achieved through various routes, often starting with phthalic anhydride or phthalimide itself and reacting it with a range of amines or alkyl halides under specific conditions, such as in the presence of a base like potassium carbonate in a solvent like acetone. nih.gov Molecular hybridization is a key design strategy, where the phthalimide scaffold is combined with other pharmacophores to create novel compounds with potentially enhanced biological properties. nih.govmdpi.com

Table 1: General Synthetic Approaches for Phthalimide Derivatives

| Starting Material | Reagent | Conditions | Product Type |

|---|---|---|---|

| Phthalimide | Alkyl or Aryl Halide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux | N-Alkyl/Aryl Phthalimide Derivatives |

| Phthalimide | Acid or Sulphonyl Chloride | Base (e.g., TEA), Solvent (e.g., DMF) | N-Acyl/Sulphonyl Phthalimide Derivatives |

This table illustrates general synthetic strategies for phthalimide derivatives that can be adapted for the synthesis of this compound analogues. nih.gov

Exploration of the Phthalimide Moiety's Role in Modulating Pharmacological Activity

The phthalimide group is a large, bulky substituent that drastically alters the structure-activity relationship (SAR) compared to traditional cathinones, which typically have small alkyl groups at the nitrogen terminus. nih.govresearchgate.net In its intact form, this compound is not considered an active stimulant. wikipedia.org Its pharmacological relevance is believed to stem from its potential role as a prodrug for cathinone. caymanchem.comwikipedia.org However, the rate and extent of this metabolic conversion in humans are not well understood. wikipedia.org

In vitro studies on a related compound, cathinone phthalimide (CP), provide insight into the potential direct biological effects of this class of molecules. Research on pheochromocytoma (PC12) cells, which are used to model neurons, demonstrated that CP can induce monoaminergic toxicity. nih.gov

Key findings from this in vitro research include:

Cell Viability: High concentrations of CP led to increased levels of extracellular lactate (B86563) dehydrogenase (LDH), which indicates compromised cell membranes and subsequent cell death. nih.gov

Mitochondrial Function: CP exposure resulted in altered mitochondrial function. While lower concentrations slightly increased mitochondrial activity, a high concentration (1000µM) caused a significant decrease, suggesting mitochondrial toxicity. nih.gov

Neurotransmitter Levels: CP treatment altered intracellular levels of both dopamine (B1211576) (DA) and serotonin (B10506) (5-HT), indicating an interaction with monoaminergic systems, similar to other synthetic cathinones like mephedrone (B570743) and methylone. nih.gov

These findings suggest that even without conversion to cathinone, phthalimide-modified cathinones may possess their own distinct toxicological and pharmacological profiles.

Table 2: In Vitro Effects of Cathinone Phthalimide (CP) on PC12 Cells

| Concentration | Effect on Cell Death (LDH Increase) | Effect on Mitochondrial Function | Effect on Intracellular Dopamine | Effect on Intracellular Serotonin |

|---|---|---|---|---|

| 10µM | +18% | +10% | Significant Decrease | Significant Decrease |

| 100µM | +44% | +26% | Significant Decrease | Significant Decrease |

Data summarized from an in vitro study on cathinone phthalimide, showing concentration-dependent effects on various cellular markers. nih.gov

Potential for Scaffold Modification in Drug Discovery Within the Broader Phthalimide Analogue Context

The phthalimide ring is considered a "privileged scaffold" in medicinal chemistry. nih.govucl.ac.uk This is due to its presence in a wide array of molecules with diverse and potent biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects. ucl.ac.ukbiomedgrid.comnih.gov The chemical characteristics of the phthalimide core, such as its hydrophobicity, allow it to cross biological membranes, which is an advantageous property for drug candidates. mdpi.comucl.ac.ukmdpi.com

The versatility of the phthalimide scaffold makes it an attractive starting point for drug discovery. nih.gov It can be readily functionalized, allowing chemists to synthesize a large library of analogues to screen for therapeutic activity. nih.govsemanticscholar.org The success of this scaffold is exemplified by the FDA-approved immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide, which are all based on the phthalimide structure. nih.gov

Within the context of this compound, the potential for scaffold modification is vast. Modifications could be made to:

The Phthalimide Ring: Substituents could be added to the aromatic part of the phthalimide to alter electronic properties and binding interactions.

The Propiophenone Moiety: The phenyl ring could be substituted to modulate activity at monoamine transporters, a common strategy in the development of synthetic cathinones. frontiersin.org

The Propyl Linker: The length and substitution of the linker between the phthalimide and phenyl groups could be altered to optimize pharmacological effects.

By applying principles of molecular hybridization, the phthalimide-cathinone structure could be used as a template to design novel compounds targeting a wide range of diseases beyond the central nervous system. mdpi.com

Regulatory Landscape and Public Health Implications in Academic Context

Classification as a Research Chemical and Controlled Substance Analogue

Alpha-Phthalimidopropiophenone is identified within scientific and forensic contexts primarily as a cathinone (B1664624) analog. bertin-bioreagent.comcaymanchem.com It is structurally related to cathinone, a naturally occurring stimulant. Due to its classification, its distribution is often restricted to licensed controlled substance laboratories and qualified academic research institutions for forensic and research applications only. bertin-bioreagent.com

The compound has been identified in capsules sold on the illicit market, positioning it as a controlled substance analogue. caymanchem.comnih.govwikipedia.org An analogue is a substance that is substantially similar in its chemical structure to a controlled substance and may have similar effects on the central nervous system. In 2007, four capsules containing various unlisted substances, including this compound, were delivered to the Royal Adelaide Hospital in South Australia, prompting detailed chemical analysis by forensic scientists. nih.gov

From a chemical standpoint, this compound is considered a prodrug. wikipedia.orgchemeurope.com This means it is likely inactive in its initial form but is metabolized in the body to produce an active substance, in this case, cathinone. caymanchem.comwikipedia.org The phthalimido group attached to the molecule may increase the compound's stability during storage compared to the more volatile primary amine cathinone derivatives. bertin-bioreagent.comcaymanchem.com However, its physiological and toxicological properties have not been extensively studied. bertin-bioreagent.comcaymanchem.com Its intended use in legitimate channels is strictly for research purposes. scbt.com

| Identifier | Details | Reference |

|---|---|---|

| Chemical Name | 2-(1-methyl-2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione | bertin-bioreagent.comcaymanchem.com |

| Alternate Name | 2-(1-Oxo-1-phenyl-2-propanyl)-1H-isoindole-1,3(2H)-dione | scbt.com |

| CAS Number | 19437-20-8 | caymanchem.comscbt.com |

| Molecular Formula | C17H13NO3 | bertin-bioreagent.comcaymanchem.com |

| Primary Classification | Cathinone Analog | bertin-bioreagent.comcaymanchem.com |

| Legal/Regulatory Status | Controlled Substance Analogue; Research Chemical | bertin-bioreagent.comnih.govwikipedia.org |

| Functional Role | Potential Prodrug for Cathinone | wikipedia.orgchemeurope.com |

Academic Perspectives on the Emergence of Novel Psychoactive Substances (NPS)

The appearance of compounds like this compound is part of a larger, dynamic global phenomenon known as Novel Psychoactive Substances (NPS). herts.ac.uk Academia defines NPS as a broad and heterogeneous group of compounds designed to mimic the effects of established illicit drugs. herts.ac.uknih.gov The term "novel" does not always signify a new invention; it can refer to substances that have recently become available, including failed pharmaceuticals or compounds from old patents that are "rediscovered" for recreational use. mdpi.com

The NPS market is characterized by its rapid and ever-changing nature, which poses significant challenges to the scientific community. herts.ac.uknih.gov As soon as one substance is identified and controlled, new, structurally modified alternatives often appear, creating a constant need for timely, evidence-based information. herts.ac.uk This rapid evolution is a key area of academic study, with researchers mapping trends to better understand the market's trajectory. herts.ac.uk

Academic analysis reveals that the chemical diversity of NPS is a major hurdle for developing effective policy and interventions. researchgate.net Researchers categorize NPS into broad overlapping groups based on their effects, such as stimulants, synthetic cannabinoids, hallucinogens, and depressants, to better align them with traditional controlled drugs and enhance understanding. nih.govresearchgate.net This classification is crucial for predicting potential public health impacts and developing appropriate responses. The continuous stream of these compounds, many of which have never undergone clinical trials, necessitates ongoing academic investigation into their properties and metabolic pathways. nih.gov

Importance of Academic Research in Informing Public Health Strategies and Policy

Academic research is fundamental to developing informed public health strategies and policies to address the challenges posed by NPS. herts.ac.uk Scientific investigation provides the essential, evidence-based data that allows public health officials and policymakers to make sound decisions. youtube.com The novelty and dynamic nature of the NPS market mean that there are often significant knowledge gaps; academic research works to fill these gaps. herts.ac.uk

Through detailed chemical analysis, metabolic studies, and pharmacological screening, academic researchers can identify new substances, understand their potential mechanisms of action, and predict their effects. This information is critical for forensic toxicologists, clinicians, and public health systems. nih.gov For example, research that identified this compound as a potential prodrug for cathinone provides crucial insight for both law enforcement and healthcare professionals who may encounter it. caymanchem.comwikipedia.org

Furthermore, academic institutions often collaborate with public health bodies, such as the Centers for Disease Control and Prevention (CDC), and law enforcement agencies to share data and drive scientific progress. youtube.com This partnership ensures that data-driven solutions and evidence-based interventions reach the communities that need them most. youtube.com By mapping research trends and anticipating new developments in the NPS market, the academic community can provide early warnings and help shape proactive, rather than reactive, public health policies. herts.ac.uk

Q & A

Q. What ethical safeguards are required when studying this compound’s psychoactive effects in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.